5-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-13-12-29-20(21-13)22-18(26)15-10-24(8-9-28-2)11-16-17(15)23-25(19(16)27)14-6-4-3-5-7-14/h3-7,10-12H,8-9H2,1-2H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSLEJMTALCWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and development .
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrazolo compounds. For instance, a study on related pyrazolo[1,5-a]pyrimidine derivatives indicated their effectiveness as inhibitors of casein kinase 2 (CSNK2), which plays a crucial role in cancer cell proliferation and survival. Modifications at specific positions on the core structure can enhance solubility and metabolic stability, thereby improving their therapeutic efficacy against various cancer types .
Antimicrobial Activity
Compounds with thiazole moieties have been reported to exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential activity against bacterial and fungal strains. A systematic screening of thiazole derivatives has shown promising results in inhibiting the growth of pathogenic microorganisms .
Neuroprotective Effects
Emerging research suggests that pyrazolo compounds may possess neuroprotective effects. They can modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Screening
In a study conducted by Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. The findings indicated that several derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the pyrazolo scaffold could yield potent anticancer agents .
Case Study 2: Antimicrobial Efficacy
Research on thiazole-containing compounds has demonstrated their effectiveness against various bacterial strains, including resistant strains. The incorporation of the thiazole ring into the structure of the compound enhances its interaction with bacterial enzymes, leading to effective inhibition of growth .
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the pyrazolo[4,3-c]pyridine core but differ in substituents, leading to divergent physicochemical and biological properties:
Key Observations:
Substituent Effects on Solubility :
- The 2-methoxyethyl group in the target compound confers higher polarity compared to benzyl () or ethyl/propyl () substituents, likely enhancing aqueous solubility .
- The ethoxy group in ’s compound may improve metabolic stability over methoxyethyl due to reduced oxidative susceptibility .
Thiazole vs. Phenyl Carboxamide: The N-(4-methylthiazol-2-yl) group in the target compound introduces hydrogen-bond acceptor/donor sites absent in phenyl-substituted analogues (e.g., ). This could enhance selectivity for thiazole-binding targets, such as ATP pockets in kinases .
Substituted pyrazolo-pyridines in –6 lack reported receptor data, but their carboxamide groups align with known kinase inhibitor scaffolds (e.g., imatinib-like motifs) .
Research Findings and Data Gaps
Synthetic Feasibility :
- Analogous syntheses () suggest the target compound can be prepared via Pd-catalyzed cross-coupling or cyclocondensation, but yield optimization for the methoxyethyl-thiazole moiety remains unexplored .
Pharmacological Potential: Thiazole-containing carboxamides (e.g., ) are underrepresented in published receptor studies. Comparative molecular docking with mGluR5 () or kinase targets (e.g., EGFR, BCR-ABL) is warranted .
ADME Properties :
- The methoxyethyl group may reduce CYP450-mediated metabolism compared to ethyl/propyl chains, but in vitro assays (e.g., microsomal stability) are needed for validation .
Biological Activity
The compound 5-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : 5-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Molecular Formula : CHNOS
- Molecular Weight : 368.46 g/mol
Structural Features
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of the thiazole and phenyl groups may contribute to its pharmacological properties.
Antitumor Activity
Analogous compounds have demonstrated significant antitumor effects through mechanisms involving inhibition of folate receptors and subsequent apoptosis in cancer cells. For example, pyrrolo[2,3-d]pyrimidine antifolates have been shown to inhibit cell proliferation effectively by targeting key metabolic pathways . The structural similarities suggest that the compound may also exhibit similar antitumor properties.
The proposed mechanism of action for compounds within this class often involves:
- Inhibition of Key Enzymes : Compounds may inhibit enzymes involved in nucleotide synthesis pathways (e.g., GARFTase and AICARFTase), leading to depletion of ATP pools essential for cell survival .
- Induction of Apoptosis : By disrupting cellular metabolism and inducing S-phase accumulation, these compounds can trigger programmed cell death in malignant cells .
In Vitro Studies
A study assessing the biological activity of related pyrazolo compounds found that modifications at various positions significantly impacted their inhibitory potency against cancer cell lines. The findings indicated that specific substituents could enhance solubility and metabolic stability while maintaining high levels of biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that alterations in the phenyl and thiazole groups could lead to variations in potency. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| Compound A | Methyl group on thiazole | Increased potency against cancer cells |
| Compound B | Ethyl substitution on phenyl | Enhanced solubility but reduced activity |
This table illustrates how small changes in chemical structure can dramatically influence biological outcomes.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer: The synthesis involves multi-step reactions, including cyclization of the pyrazolo[4,3-c]pyridine core, substitution of the thiazole moiety, and carboxamide functionalization. Key steps include:
- Cyclization: Use of microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
- Substitution: Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) for thiazole coupling .
- Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the final product.
- Yield Optimization: Employing continuous flow reactors to improve heat transfer and reduce reaction time, achieving yields >65% .
Q. How is structural confirmation performed for this compound?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy: - and -NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 452.15) and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation of the fused pyrazolo-pyridine core and substituent geometry .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiazole or pyridine rings) influence biological activity?
- Methodological Answer:
- Comparative SAR Analysis: Synthesize analogs with variations (e.g., replacing 4-methylthiazole with 4-fluorophenylthiazole) and evaluate activity in assays (e.g., kinase inhibition).
- Key Findings:
| Substituent | Biological Activity (IC) | Reference |
|---|---|---|
| 4-Methyl | 12 nM (Kinase X) | |
| 4-Fluoro | 8 nM (Kinase X) | |
| 4-Methoxy | >100 nM (Kinase X) |
- Mechanistic Insight: Electron-withdrawing groups (e.g., -F) enhance binding affinity by stabilizing charge interactions in the kinase active site .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 25°C) .
- Data Normalization: Compare results against a common reference inhibitor (e.g., staurosporine) to control for batch variability .
- Computational Validation: Molecular docking (AutoDock Vina) to model ligand-receptor interactions and identify outliers due to conformational flexibility .
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
- Methodological Answer:
- Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalysis: Use immobilized palladium catalysts (e.g., Pd@SiO) for Suzuki-Miyaura couplings, enabling recyclability and reduced metal leaching .
- Waste Reduction: Implement in-line purification (e.g., catch-and-release cartridges) to minimize solvent waste .
Experimental Design Considerations
Q. What computational tools are recommended for predicting the compound’s reactivity and stability?
- Methodological Answer:
- Reactivity: Density Functional Theory (DFT) calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Stability: Molecular dynamics simulations (GROMACS) to assess hydrolytic stability under physiological conditions (37°C, aqueous buffer) .
- Software Workflow:
Input Structure → Geometry Optimization (B3LYP/6-31G*) → Frequency Analysis → MD Simulation (AMBER force field)
Q. How should researchers design experiments to evaluate metabolic stability?
- Methodological Answer:
- In Vitro Assays: Incubate the compound with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Key Parameters:
- Enzyme Kinetics: Calculate intrinsic clearance (CL) using the substrate depletion method .
- Metabolite ID: Use MS fragmentation to identify hydroxylation or demethylation products .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
